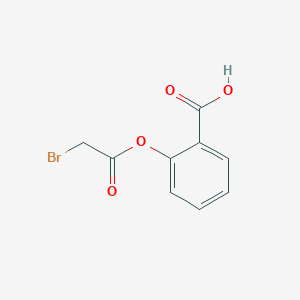

2-Bromoacetoxybenzoic acid

Description

Contextualization of Halogenated Benzoic Acid Derivatives in Chemical Biology

Halogenated benzoic acid derivatives are pivotal scaffolds in the field of chemical biology. The introduction of a halogen atom, such as bromine, into a benzoic acid structure can profoundly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. mdpi.comnih.gov In chemical biology, these derivatives serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.com

The presence of a halogen can create specific, directed interactions known as halogen bonds, where the halogen acts as a Lewis acid. acs.org This type of interaction is increasingly recognized for its importance in molecular recognition at protein-ligand interfaces, offering a tool for rational drug design. acs.orgnamiki-s.co.jp Researchers utilize halogenated compounds to probe the active sites of enzymes and receptors, helping to elucidate biological mechanisms and to design inhibitors with enhanced specificity and potency. acs.org For instance, studies on various halogenated benzoic acid derivatives have shown that the type and position of the halogen can significantly alter antibacterial or antioxidant activities. nih.govrsc.org

Strategic Significance of Acetoxy Functionality in Molecular Design

The acetoxy group (–OCOCH₃) is a strategically important functional group in molecular and drug design. wikipedia.org Its most renowned role is exemplified by acetylsalicylic acid (aspirin), where the acetoxy group is crucial for the drug's mechanism of action. It enables the irreversible inactivation of cyclooxygenase (COX) enzymes through the transfer of its acetyl group to a serine residue in the enzyme's active site, a process known as acetylation. nih.govresearchgate.net

Beyond this bio-covalent modification, the acetoxy group is widely employed as a protecting group for alcohol functionalities during complex chemical syntheses. wikipedia.org This strategy allows chemists to temporarily mask a reactive hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. wikipedia.org Furthermore, the acetoxy group is a key component in prodrug design. mdpi.com By converting a polar carboxylic acid or alcohol into a less polar acetoxy ester, the molecule's permeability across biological membranes can be improved. Once inside the target cell or tissue, endogenous esterase enzymes can hydrolyze the acetoxy group, releasing the active parent drug. mdpi.com This approach is a valuable tool in medicinal chemistry to enhance the delivery and efficacy of therapeutic agents. mdpi.comramauniversity.ac.in

Historical Development and Evolution of Aspirin (B1665792) Analogue Research Relevant to 2-Bromoacetoxybenzoic Acid

The history of aspirin is a long one, originating from the use of willow bark for pain and fever relief in ancient civilizations. pharmaceutical-journal.comnih.gov The active substance in willow, salicin, was first isolated in the 1820s. pharmaceutical-journal.comwikipedia.org This was followed by the synthesis of salicylic (B10762653) acid, which, despite its effectiveness, was harsh on the stomach. wikipedia.orgnih.gov In 1897, chemists at Bayer, notably Felix Hoffmann, synthesized acetylsalicylic acid to create a more tolerable alternative, which was patented and named Aspirin. pharmaceutical-journal.comwikipedia.org

A pivotal moment in aspirin research came in 1971 when John Vane discovered that its therapeutic effects stemmed from the inhibition of prostaglandin (B15479496) synthesis by blocking cyclooxygenase (COX) enzymes. pharmaceutical-journal.comnih.gov This discovery spurred an explosion of research into aspirin's mechanism and the development of numerous analogues. These analogues were designed to probe the structure and function of COX enzymes, refine therapeutic properties, and understand structure-activity relationships. imss.org

This compound emerged from this line of research as a key molecular probe. nih.govacs.org As a close structural analogue of aspirin, it was synthesized to investigate the covalent modification of COX. nih.govresearchgate.net The substitution of a hydrogen atom with a bromine atom on the acetyl group provided a tool to study the acetylation process in greater detail and to understand the spatial constraints of the enzyme's active site. acs.orgdokumen.pub

Rationale for Dedicated Academic Investigation of this compound's Research Potential

The dedicated academic investigation of this compound is driven by its utility as a specialized research tool. Its primary value lies in its function as a brominated aspirin analogue that can covalently modify and inactivate cyclooxygenase, mirroring the action of aspirin itself. nih.govresearchgate.net This makes it an invaluable probe for elucidating the precise structural and functional basis of COX inhibition. acs.org

Crystal structure analysis of COX-1 in complex with this compound has provided critical insights. acs.org These studies have shown how the bromoacetyl group is covalently bound to Serine-530 within the enzyme's active site, effectively blocking it. acs.orgdokumen.pub The presence of the bulkier bromine atom compared to hydrogen offers a unique perspective on the steric and electronic requirements of the active site channel. nih.gov

Furthermore, the crystal structure revealed the presence of the salicylic acid product also bound in the active site, explaining the selective delivery of the acetylating group. acs.org The bromine atom's electron-withdrawing nature enhances the electrophilicity of the acetyl group, potentially altering its reactivity compared to aspirin. Studying these subtle differences helps to build a more complete model of enzyme-inhibitor interactions, which is fundamental for the rational design of new and more selective anti-inflammatory drugs. acs.org

Research Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇BrO₄ |

| Molecular Weight | 259.05 g/mol |

| IUPAC Name | 2-(2-bromoacetoxy)benzoic acid |

| Synonyms | Bromoaspirin, 2-(bromoacetyl)oxybenzoic acid |

| CAS Number | 77382-69-5 |

This table summarizes key identifiers and properties of the compound. nih.govnih.gov

Table 2: Crystallographic Data Comparison

| Compound | Key Structural Features | Reference |

| This compound | Carboxylic acid moiety twisted 7.7° from the aromatic ring plane. Rotational disorder of the Bromine atom. | nih.gov |

| Aspirin (Acetylsalicylic acid) | Carboxylic acid group twisted from the plane. Planar acetyl group with bond-angle distortions. | nih.gov |

| Benzoic acid | Forms centrosymmetric dimers linked by hydrogen bonds between carboxyl groups. |

This table highlights comparative structural features determined from crystallographic studies.

Structure

3D Structure

Properties

CAS No. |

77382-69-5 |

|---|---|

Molecular Formula |

C9H7BrO4 |

Molecular Weight |

259.05 g/mol |

IUPAC Name |

2-(2-bromoacetyl)oxybenzoic acid |

InChI |

InChI=1S/C9H7BrO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13) |

InChI Key |

XZDQOJMDSZULKV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)CBr |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)CBr |

Synonyms |

2-bromoacetoxybenzoic acid bromoaspirin |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Precursor Chemistry of 2 Bromoacetoxybenzoic Acid

Classical and Contemporary Esterification Routes for Acetoxy Group Installation

The primary method for synthesizing 2-bromoacetoxybenzoic acid is through the esterification of salicylic (B10762653) acid's phenolic hydroxyl group. This transformation is a cornerstone of its production, analogous to the industrial synthesis of aspirin (B1665792). arborpharmchem.comcuny.edu

The most direct route involves the bromoacetylation of salicylic acid. This reaction is a nucleophilic acyl substitution where the phenolic oxygen of salicylic acid attacks the electrophilic carbonyl carbon of a bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide. The reaction is typically facilitated by a base, like pyridine (B92270), or a strong acid catalyst, such as sulfuric or phosphoric acid. cuny.edursc.org

The mechanism, when acid-catalyzed, begins with the protonation of the carbonyl oxygen of the bromoacetylating agent. This enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group of salicylic acid. A tetrahedral intermediate is formed, which then collapses, eliminating a leaving group to form the final ester product, this compound. arborpharmchem.com

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of solvent, molar ratios of reactants, reaction time, and temperature. thaiscience.info Anhydrous solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are often employed to prevent hydrolysis of the acyl halide.

Studies on similar esterification reactions highlight that increasing the concentration of reactants by reducing the solvent volume can increase the reaction rate. thaiscience.info However, the solubility of salicylic acid can be a limiting factor. thaiscience.info The molar ratio between salicylic acid and the bromoacetylating agent is also crucial; a slight excess of the bromoacetylating agent is often used to ensure complete conversion of the salicylic acid. Post-synthesis, purification is typically achieved through recrystallization to remove unreacted starting materials and by-products. arborpharmchem.com

| Parameter | Condition/Reagent | Effect on Synthesis | Source(s) |

| Reactants | Salicylic Acid, Bromoacetyl Chloride | Forms the target ester via nucleophilic acyl substitution. | |

| Catalyst | Pyridine, Sulfuric Acid | Facilitates the reaction by activating the acylating agent or deprotonating the phenol (B47542). | rsc.org |

| Solvent | Anhydrous Dichloromethane, THF | Prevents side reactions like hydrolysis of the bromoacetyl chloride. | |

| Molar Ratio | 1:1.2 (Salicylic Acid to Bromoacetyl Chloride) | A slight excess of the acylating agent drives the reaction to completion. | |

| Reaction Time | Varies (e.g., 10-14 hours) | Must be sufficient for complete conversion without promoting side reactions. | google.comgoogle.com |

| Temperature | Reflux | Increases reaction rate, but must be controlled to prevent degradation. | google.com |

| Purification | Recrystallization | Removes impurities and unreacted starting materials for high purity product. | arborpharmchem.com |

Bromoacetylation of Salicylic Acid

Aromatic Bromination Strategies in the Synthesis of Benzoic Acid Precursors

An alternative synthetic approach involves the modification of the aromatic ring of a benzoic acid precursor. However, direct electrophilic bromination of benzoic acid presents significant regioselectivity challenges. The carboxyl group is a deactivating, meta-directing group, meaning that bromination will primarily occur at the 3- and 5-positions, not the desired 2- (ortho) position.

To achieve ortho-bromination, more advanced strategies are required. One approach is to use a directing group that can temporarily be installed to guide the bromine to the desired position and then subsequently removed. Recent developments in catalysis have shown that palladium(II) can catalyze the meta-C–H bromination of benzoic acid derivatives using a cleavable nitrile-based directing group. rsc.org While this achieves meta-bromination, it underscores the principle of using directing groups to overcome inherent electronic preferences of the substrate. For ortho-bromination, one would need to start with a precursor that already has a strong ortho-directing group, such as a hydroxyl group, as is present in salicylic acid. Therefore, the bromoacetylation of salicylic acid remains a more direct and efficient strategy than the de novo synthesis of an ortho-brominated benzoic acid precursor.

Advanced Functional Group Transformations in the Synthesis of this compound

Beyond classical esterification, advanced functional group transformations can be envisioned for the synthesis of this compound and its analogues. These methods could provide alternative pathways, especially when dealing with complex substrates or when specific stereochemistry is required. For instance, the use of protecting groups could be employed to selectively mask the carboxylic acid function of salicylic acid while the phenolic hydroxyl is being modified, preventing unwanted side reactions.

Furthermore, multi-step synthetic sequences, such as those used in the synthesis of complex pharmaceutical intermediates, could be applied. researchgate.net For example, a Friedel-Crafts acylation reaction on a protected phenol derivative could introduce the acetyl group, which could then be brominated at the alpha-position. While more complex, such pathways offer flexibility in substrate scope and the potential to build more complex analogues.

Green Chemistry Principles Applied to the Synthesis of this compound and Analogues

The application of green chemistry principles to pharmaceutical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound, being analogous to aspirin production, is a prime candidate for such improvements. google.comresearchgate.net

A key focus of green synthesis is the replacement of corrosive and non-recoverable liquid acid catalysts like sulfuric acid with reusable solid acid catalysts. google.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying the workup process and reducing acidic waste streams. mdpi.com

Another significant green strategy is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, can lead to dramatically shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.netscribd.com Microwave-assisted synthesis, in particular, has been shown to be highly effective for esterification reactions, offering rapid and controlled heating. scheikundeinbedrijf.nlijprdjournal.comijpbs.com

| Green Methodology | Catalyst/Condition | Advantages | Source(s) |

| Solid Acid Catalysis | Sulfated Zirconia, Montmorillonite K-10 Clay, Zeolites | Reusable, easily separated, reduces corrosive liquid waste. | google.comgoogle.com |

| Solvent-Free Synthesis | Mechanical Grinding or No Solvent | Eliminates solvent waste, simplifies purification, can increase reaction rates. | researchgate.netscribd.com |

| Microwave Irradiation | Microwave Reactor | Drastically reduces reaction times, provides controlled and efficient heating. | scheikundeinbedrijf.nlijpbs.comciac.jl.cn |

| Supported Nanoparticles | Silica-supported Sulfonic Acid (SiO₂-SO₃H) | High catalytic efficiency, can be used in both conventional and microwave heating. | researchgate.net |

| Ionic Liquids | Acidic Ionic Liquids (e.g., [MIMPS]HSO₄) | Act as both catalyst and solvent, recyclable, low volatility. | ciac.jl.cn |

Atom Economy and Environmental Impact Considerations

The principles of green chemistry emphasize the importance of maximizing atom economy and minimizing environmental impact in chemical syntheses. Analyzing the synthesis of this compound through this lens reveals significant considerations regarding waste generation and the use of hazardous materials.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The calculation for the synthesis of this compound from salicylic acid and bromoacetyl chloride is as follows:

Reaction: C₇H₆O₃ (Salicylic Acid) + C₂H₂BrClO (Bromoacetyl Chloride) → C₉H₇BrO₄ (this compound) + HCl (Hydrogen Chloride)

To calculate the theoretical atom economy, we use the molecular weights of the reactants and the desired product. youtube.com

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Salicylic Acid | C₇H₆O₃ | 138.12 |

| Bromoacetyl Chloride | C₂H₂BrClO | 157.39 |

| Total Mass of Reactants | 295.51 | |

| This compound | C₉H₇BrO₄ | 259.05 |

| Hydrogen Chloride | HCl | 36.46 |

Atom Economy Calculation:

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (259.05 g/mol / 295.51 g/mol ) x 100 Atom Economy ≈ 87.66%

Environmental Impact

The environmental impact of this synthesis extends beyond atom economy and is influenced by the nature of the chemicals used and the waste generated.

Precursors and Reagents:

Salicylic Acid: While generally considered to have low toxicity, its manufacturing process can have environmental implications. pmarketresearch.com

Bromoacetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water. Its use necessitates stringent handling procedures to prevent environmental release and ensure worker safety.

Solvents: The use of anhydrous chlorinated solvents like dichloromethane is common. Dichloromethane is a volatile organic compound (VOC) and a suspected carcinogen, posing environmental and health risks. Alternative solvents like tetrahydrofuran are also flammable and can form explosive peroxides.

Bases: Pyridine, sometimes used as a base, is a toxic and flammable liquid with a strong, unpleasant odor. Sodium bicarbonate is a more benign alternative.

Byproducts and Waste:

Hydrogen Chloride (HCl): This is a corrosive and toxic gas. If not neutralized, its release into the atmosphere can contribute to acid rain. Neutralization with a base, such as sodium bicarbonate, results in the formation of a salt (sodium chloride) and carbon dioxide. While sodium chloride is generally benign, its disposal in large quantities can impact local ecosystems.

Solvent Waste: After the reaction, the solvent becomes contaminated with unreacted starting materials, byproducts, and the product. This requires proper disposal, often through incineration, which has its own environmental footprint.

Aqueous Waste: The workup process, which often involves washing with water and brine, generates aqueous waste streams that may contain dissolved organic compounds and salts, requiring treatment before discharge.

Efforts to develop "greener" synthetic routes for similar compounds often focus on using less hazardous reagents and solvents, employing catalytic methods to reduce waste, and improving reaction conditions to minimize energy consumption. mdpi.comabcr-mefmo.org For instance, replacing hazardous solvents with water or solvent-free conditions has been explored for other benzoic acid derivatives. google.comijisrt.com While specific green chemistry applications for the synthesis of this compound are not widely documented, the principles offer a clear framework for future process improvement.

Elucidating Chemical Reactivity and Transformation Pathways of 2 Bromoacetoxybenzoic Acid

Mechanistic Analysis of Acetoxy Group Hydrolysis and Cleavage in Various Chemical Environments

The hydrolysis of the acetoxy group in 2-bromoacetoxybenzoic acid is a critical transformation that mirrors the deacetylation of its well-known analog, aspirin (B1665792). This process can occur under both acidic and basic conditions, leading to the formation of salicylic (B10762653) acid and bromoacetic acid. The stability of the ester linkage is significantly influenced by the pH of the environment.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoxy group. This is followed by the departure of the bromoacetate (B1195939) group. The reaction is typically carried out by heating the compound under reflux with an aqueous solution of a base like sodium hydroxide. chemguide.co.ukrsc.org The subsequent acidification of the resulting carboxylate salt yields the final products. rsc.org

In acidic environments, the hydrolysis is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The rate of hydrolysis is generally slower in acidic conditions compared to basic conditions. The stability of this compound is crucial in biological assays, where buffering at a physiological pH of 7.4 is often employed to minimize ester hydrolysis.

The presence of the bromine atom on the acetyl group can influence the rate of hydrolysis compared to aspirin. While detailed kinetic studies specifically on this compound are not extensively documented in the provided search results, the electronic effects of the bromine atom would likely play a role.

Investigation of Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound is susceptible to nucleophilic substitution, providing a versatile handle for further molecular modifications.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound as a substrate are not prevalent in the provided search results, the principles of these reactions can be applied.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. fishersci.es For this compound, a Suzuki-Miyaura reaction with an arylboronic acid could be employed to form a C-C bond, replacing the bromine atom with an aryl group. The reaction is generally tolerant of various functional groups and can be carried out under mild conditions. fishersci.esorganic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction could potentially be used with this compound to introduce an alkenyl group at the position of the bromine atom. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl moiety. The reaction is known for its mild conditions and wide applicability in the synthesis of complex molecules. wikipedia.orgvedantu.comnih.gov

The bromine atom can be displaced by a variety of nucleophiles in direct substitution reactions, likely following an SN2 mechanism. chemguide.co.uk

Amines: Reaction with primary or secondary amines can lead to the formation of N-substituted glycine (B1666218) derivatives of salicylic acid. Copper-catalyzed amination procedures have been developed for related 2-bromobenzoic acids, which can proceed with high chemo- and regioselectivity. nih.gov

Thiols: Thiols are excellent nucleophiles and can react with the bromoacetyl group to form thioether linkages. This reaction is often used for fluorescent tagging by employing thiol-containing dyes. The conjugate base of a thiol, a thiolate, is a potent nucleophile for this transformation. The reaction between thiols and oxidants can lead to various products, including disulfides and sulfenic acids. nih.gov

Azides: Sodium azide (B81097) can be used as a nucleophile to introduce an azido (B1232118) group, which can then be further transformed, for example, through reduction to an amine or via click chemistry.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Core of this compound

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the carboxylic acid and the bromoacetoxy group—will determine the position of the incoming electrophile.

Both the carboxylic acid group (-COOH) and the bromoacetoxy group (-OCOCH2Br) are deactivating and meta-directing. libretexts.org The bromoacetoxy group is deactivating due to the electron-withdrawing nature of the carbonyl group and the bromine atom. Therefore, electrophilic substitution reactions such as nitration or halogenation would be expected to occur at the meta-positions (C4 and C6) relative to the carboxylic acid group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the aromatic ring, likely at the meta positions. libretexts.orgoneonta.edu

Halogenation: The introduction of another halogen atom (e.g., bromine or chlorine) onto the benzene ring would require a Lewis acid catalyst, such as FeBr3 or AlCl3. libretexts.orglibretexts.org The substitution would be directed to the meta positions. It is important to note that under certain conditions, bromination can occur at the alpha-position of the acetyl group, as seen in the synthesis of the compound itself from acetylsalicylic acid. libretexts.orgyoutube.com

Carboxylic Acid Functionalization Strategies (e.g., Amidation, Specialized Esterifications)

The carboxylic acid group of this compound offers another site for chemical modification.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, the reaction can be achieved by heating the salt to high temperatures to drive off water. libretexts.orgyoutube.com More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, allowing for amide bond formation under milder conditions. libretexts.orgsinica.edu.tw This approach enables the coupling with a wide range of amines.

Specialized Esterifications: Similar to amidation, direct esterification with an alcohol (Fischer esterification) is an equilibrium process that is typically catalyzed by a strong acid. libretexts.org To achieve esterification under milder conditions, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, by reacting it with thionyl chloride (SOCl2). libretexts.orgsinica.edu.tw The resulting acid chloride can then readily react with an alcohol to form the desired ester. Alternatively, carboxylate anions can react with primary alkyl halides in an SN2 reaction to form esters. libretexts.org

Mechanistic Investigations of 2 Bromoacetoxybenzoic Acid in Molecular and Cellular Systems Excluding Clinical Human Data

Molecular Basis of Interaction with Cyclooxygenase Enzymes (COX-1 and COX-2)

2-Bromoacetoxybenzoic acid, a brominated analog of aspirin (B1665792), serves as a valuable tool for probing the active sites of cyclooxygenase (COX) enzymes. nih.govdokumen.pub Its mechanism of action, like aspirin, involves the irreversible inactivation of COX-1 and COX-2 through covalent modification. dmed.org.uawikipedia.org This inactivation is central to understanding the anti-inflammatory and physiological effects mediated by the inhibition of prostaglandin (B15479496) synthesis. wikipedia.orgfrontiersin.org

The primary mechanism by which this compound inhibits COX enzymes is through the covalent modification of a specific serine residue within the active site. acs.orgnih.gov In COX-1, this key residue is Serine-530 (Ser-530). dokumen.pubacs.org The compound acts as an acetylating agent, transferring its bromoacetyl group to the hydroxyl group of the Ser-530 side chain. dokumen.pubacs.org

This acetylation event effectively blocks the enzyme's catalytic activity. nih.gov The covalent bond formed is stable, leading to irreversible inactivation of the enzyme. dmed.org.uawikipedia.org The modification of Ser-530 prevents the substrate, arachidonic acid, from accessing the catalytic Tyr-385 residue, which is essential for the initiation of the cyclooxygenase reaction. nih.govacs.org While aspirin also acetylates Ser-530 in both COX-1 and COX-2, the presence of the bromine atom in this compound provides a unique probe for studying the enzyme's active site. acs.org

The specificity of acetylation by this compound is dictated by the structural features of the COX active site. The active site is a long, hydrophobic channel. dmed.org.uanih.gov The positioning of Ser-530 across from the catalytic Tyr-385 is a critical determinant for the acetylation process. acs.org

While both COX-1 and COX-2 are acetylated at the equivalent serine residue, there are key differences in the outcomes of this modification. acs.org In COX-1, acetylation of Ser-530 leads to a complete blockage of arachidonate (B1239269) catalysis. acs.org In contrast, acetylated COX-2 retains some catalytic activity, producing 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) instead of prostaglandins (B1171923). acs.orgnih.gov This difference is attributed to the larger volume of the COX-2 active site, primarily due to the substitution of Valine-523 in COX-2 for the bulkier Isoleucine-523 in COX-1. acs.orgnih.gov This additional space in COX-2 allows for alternative substrate binding and product formation even after acetylation. acs.org

The interaction with Arg-120, located below Ser-530, also plays a crucial role in orienting the inhibitor for efficient acetylation. acs.org

X-ray crystallography studies of COX-1 in complex with this compound have revealed that the covalently bound bromoacetyl group can exist in different rotational conformations, or rotameric states. acs.orgnih.gov These rotamers play a significant role in how effectively the active site channel is blocked.

Two distinct rotamers of the bromoacetyl group have been observed. acs.org The predominant rotamer positions the bromoacetyl group directly in the active site channel, completely obstructing access to the catalytic Tyr-385 residue. nih.govacs.org A minor rotamer exists that does not fully block the channel but still prevents the substrate from aligning correctly for catalysis. nih.govacs.org The existence of these different rotameric states may help to explain the differential outcomes of acetylation between COX-1 and COX-2. acs.org The rotational disorder of the bromine atom itself has also been noted in the crystal structure of the compound. nih.gov

Following the acetylation of Ser-530 by this compound, the salicylic (B10762653) acid portion of the molecule remains bound within the active site. acs.orgnih.gov This provides further insight into the inhibitor's mechanism and the enzyme's binding pockets. The salicylic acid moiety is found in the proximal inhibitor binding pocket, where its carboxyl group forms important polar interactions with Arg-120 and Tyr-355. acs.orgnih.gov

This binding of salicylic acid helps to anchor the inhibitor in the correct orientation, facilitating the selective delivery of the bromoacetyl group to Ser-530. acs.org The simultaneous presence of the covalently attached bromoacetyl group and the non-covalently bound salicylic acid provides a comprehensive blockade of the active site, ensuring complete inactivation of the enzyme's ability to produce prostaglandins. acs.orgnih.gov

Role of Rotameric States of the Bromoacetyl Group in Active Site Blockade

Advanced Studies on Ligand-Protein Interactions via X-ray Crystallography

X-ray crystallography is a powerful technique for visualizing the three-dimensional structures of proteins and their complexes with ligands at an atomic level. nih.goviaanalysis.comnumberanalytics.com This method has been instrumental in elucidating the precise interactions between this compound and cyclooxygenase enzymes. acs.orgugr.es

The crystal structure of this compound itself reveals that it is a close structural analog of aspirin. nih.gov The molecule consists of a planar aromatic ring, with the carboxylic acid group twisted slightly out of this plane by 7.7(4) degrees. nih.gov The acetyl group exhibits some bond-angle distortions from ideal values but remains essentially planar, similar to what is observed in aspirin. nih.gov

A key feature identified in the crystal structure is the rotational disorder of the bromine atom. nih.gov It has been modeled as occupying two distinct sites, which are related by a rotation of approximately 13 degrees around the C8-C9 bond. nih.gov This inherent flexibility in the bromoacetyl group is a distinguishing characteristic compared to non-halogenated aspirin analogs and likely influences its reactivity and interactions within the enzyme active site.

| Crystallographic Data for this compound | |

| Molecular Formula | C₉H₇BrO₄ |

| Molecular Weight | 259.05 g/mol |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Carboxylic Acid Twist Angle | 7.7(4)° |

| Bromoacetyl Group Rotational Disorder | Two sites related by a 13(1)° rotation |

Co-crystallization Studies with Target Enzymes and Receptors

This compound, a brominated analogue of aspirin, has been instrumental as a probe for elucidating the structural basis of enzyme inhibition, particularly of prostaglandin H2 synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1). vdoc.pubresearchgate.netdokumen.pub X-ray crystallography studies of ovine COX-1 co-crystallized with this compound have provided critical insights into its inhibitory mechanism. researchgate.netacs.org

The primary mechanism of inhibition is the irreversible covalent modification of a key serine residue within the enzyme's active site. vdoc.pubdokumen.pub The bromoacetyl group of the compound is transferred specifically to the hydroxyl group of Serine-530 (Ser-530). vdoc.pubdokumen.pubacs.org This acetylation event results in the steric blockage of the cyclooxygenase channel, which physically prevents the substrate, arachidonic acid, from accessing the catalytic site. researchgate.netacs.org

A significant finding from the co-crystal structure is the observation of the reaction product, salicylic acid, remaining bound within the active site after the bromoacetyl group transfer. acs.org The carboxyl group of this bound salicylate (B1505791) forms an ion-pair with the guanidinium (B1211019) group of Arginine-120 (Arg-120) and a hydrogen bond with Tyrosine-355 (Tyr-355), which are located at a constriction point at the base of the active site. acs.org This interaction with Arg-120 is believed to correctly position the inhibitor, facilitating the selective and efficient delivery of the bromoacetyl group to the nearby Ser-530. acs.org

The crystal structure also revealed that the covalently attached bromoacetyl group at Ser-530 can exist in two different rotational states, or rotamers. researchgate.netacs.org These two conformations block the active site channel to different extents, a finding that may help explain the different outcomes observed when COX-1 and COX-2 are acetylated. acs.org

Table 1: Summary of Co-crystallization Findings for this compound with COX-1

| Feature | Description | Reference(s) |

|---|---|---|

| Target Enzyme | Prostaglandin H2 Synthase-1 (Cyclooxygenase-1, COX-1) | acs.org, vdoc.pub, researchgate.net |

| Mechanism | Covalent modification (acetylation) of the active site | acs.org, vdoc.pub, dokumen.pub |

| Modified Residue | Serine-530 (Ser-530) | acs.org, vdoc.pub, dokumen.pub |

| Consequence | Steric blockage of the active site channel, preventing substrate binding | acs.org, researchgate.net |

| Key Interactions | - Covalent bond between the bromoacetyl group and Ser-530

Investigations into Other Enzyme Inhibition/Activation Profiles (in vitro, non-clinical)

The available scientific literature extensively characterizes this compound as a mechanistic probe specifically for cyclooxygenase (COX) enzymes, owing to its structural similarity to aspirin. vdoc.pubdokumen.pubacs.org Research has predominantly focused on its interaction with and irreversible inhibition of COX-1 and COX-2. vdoc.pubacs.org As an analogue of aspirin, its primary documented role in biochemical and structural studies is to covalently modify Ser-530 in the COX active site, thereby serving as a tool to understand the inhibition of this particular enzyme family. researchgate.netdokumen.pubacs.org

Based on a review of existing research, there is limited specific information regarding the inhibitory or activatory profile of this compound against other distinct classes of enzymes in non-clinical, in vitro settings. The compound was developed and is utilized primarily to explore the structure and function of COX enzymes.

Cellular Impact and Intracellular Mechanisms (in vitro, non-clinical models)

The cellular and intracellular effects of this compound are a direct consequence of its potent inhibition of cyclooxygenase enzymes. acs.org COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins. acs.org By irreversibly inhibiting COX-1 and COX-2, the compound effectively halts the downstream synthesis of prostaglandins, which are critical lipid signaling molecules involved in a myriad of cellular processes. acs.org

In various in vitro cell models, the reduction in prostaglandin levels triggers several cellular responses. Prostaglandins are well-known mediators of inflammation; therefore, inhibition of their synthesis is a key anti-inflammatory mechanism at the cellular level.

Furthermore, the inhibition of the COX pathway, particularly COX-2, has been shown to have anti-proliferative effects in non-clinical models. acs.org The COX-2 enzyme and its prostaglandin products are often upregulated in certain cancer cell lines and are known to promote angiogenesis (the formation of new blood vessels), increase cell invasiveness, and exert anti-apoptotic (anti-cell death) effects. acs.org Consequently, the inhibition of COX-2 by compounds like this compound can disrupt these processes, leading to reduced cell proliferation and potentially inducing apoptosis in relevant in vitro models. acs.org

Table 2: Cellular Effects of this compound via COX Inhibition (In Vitro Models)

| Intracellular Mechanism | Cellular Impact | Reference(s) |

|---|---|---|

| Inhibition of COX-1 and COX-2 enzymes | Blocks the synthesis of prostaglandins from arachidonic acid | acs.org |

| Reduction of prostaglandin mediators | Attenuation of inflammatory responses at the cellular level | acs.org, vdoc.pub |

Strategic Applications of 2 Bromoacetoxybenzoic Acid in Advanced Chemical Research and Development

As a Versatile Building Block in Complex Organic Synthesis

The distinct reactive sites within 2-bromoacetoxybenzoic acid allow it to serve as a versatile precursor in the synthesis of complex molecular architectures. Both the carboxylic acid and the bromoacetyl moiety can participate in a wide range of chemical transformations.

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental components of many pharmaceuticals and biologically active molecules. wikipedia.org this compound serves as a valuable starting material for creating these complex ring systems. The electrophilic carbon of the bromoacetyl group is susceptible to attack by various nucleophiles, leading to cyclization reactions that form diverse heterocyclic scaffolds. For example, reactions with dinucleophiles like thiourea (B124793) or its derivatives can lead to the formation of thiazole-containing rings. Similarly, intramolecular reactions or reactions with other appropriate partners can be designed to yield other heterocycles such as benzofurans or quinoxalines.

A bioactive scaffold is a core molecular structure that is responsible for a compound's interaction with a biological target. nih.govaccscience.com this compound is employed in the construction of such scaffolds due to its resemblance to salicylic (B10762653) acid, a well-known pharmacophore, and the reactive handle provided by the bromoacetyl group. This allows for the systematic modification and elaboration of the core structure to develop new therapeutic agents.

Furthermore, it is used to create chemical probes, which are small molecules designed to study biological systems, such as identifying and characterizing the activity of enzymes. nih.govuark.edu For instance, the bromoacetyl group can be used to attach fluorescent tags or biotin (B1667282) labels to the core structure, enabling the visualization or isolation of its biological targets.

Synthesis of Novel Heterocyclic Compounds

Utility as a Molecular Probe for Enzyme Characterization and Mechanistic Elucidation

One of the most significant applications of this compound is as a molecular probe for studying enzymes, particularly those involved in prostaglandin (B15479496) synthesis like cyclooxygenases (COX-1 and COX-2). acs.org The bromoacetyl group is an effective alkylating agent that can form a stable, covalent bond with nucleophilic amino acid residues (such as serine, cysteine, or histidine) located in the active site of an enzyme. uark.eduacs.org

This process, known as affinity labeling, is a powerful technique for:

Identifying Active Site Residues: By reacting the enzyme with this compound and then analyzing the modified protein, researchers can identify the specific amino acid that has been labeled, providing direct evidence of its location within the enzyme's catalytic center.

Elucidating Catalytic Mechanisms: The covalent modification of a key residue by the probe often leads to irreversible inhibition of the enzyme. Studying the kinetics and structural consequences of this inhibition provides valuable insights into the enzyme's mechanism of action. nih.gov

Structural Studies: The crystal structure of COX-1 has been solved with the bromoacetyl group of the compound covalently attached to the Serine-530 residue in the active site. acs.org This provides a detailed snapshot of how the inhibitor binds and blocks the active site channel. acs.org

Table 1: Enzyme Target of this compound

| Enzyme Target | Labeled Residue | Application | Reference |

| Cyclooxygenase-1 (COX-1) | Serine-530 | Active Site Labeling, Structural Biology | acs.org |

Development of New Reagents and Catalysts Utilizing its Reactive Centers

The bifunctional nature of this compound, possessing both a nucleophile-seeking bromoacetyl group and a Lewis basic carboxylic acid, allows for its use in the development of novel reagents and catalysts. The carboxylic acid can be used to direct the molecule to specific sites or to interact with metal centers in catalytic processes. wikipedia.orgmdpi.com For instance, it could be incorporated into larger molecular systems designed for specific chemical transformations where the bromoacetyl group acts as a reactive site for subsequent modifications or for anchoring the entire assembly to a substrate. While specific, widespread applications in mainstream catalyst development are still exploratory, the potential exists for creating specialized reagents for organic synthesis. dergipark.org.tr

Potential in Material Science: Polymerization and Surface Modification (theoretical/exploratory)

The application of this compound in material science is an emerging and largely theoretical area of research. Its structure suggests potential utility in two main areas:

Polymerization: The bromoacetyl group can theoretically act as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the growth of polymer chains from the bromo-position, leading to the synthesis of well-defined polymers with a benzoic acid derivative at one end. researchgate.net These end-functionalized polymers could have unique self-assembly properties.

Surface Modification: The carboxylic acid group provides a convenient anchor point for grafting the molecule onto the surfaces of various materials, such as metal oxides or polymers with appropriate functional groups. mdpi.comresearchgate.net Once anchored, the exposed bromoacetyl group can be used for further surface functionalization. This could involve attaching biomolecules, changing the surface's wetting properties, or adding a layer of another material. For example, polyethylene (B3416737) films have been modified by grafting with polymers containing amine groups, which are then used to form salts with various benzoic acids to alter the surface properties. scielo.org.mx

Cutting Edge Analytical Methodologies for the Characterization and Quantification of 2 Bromoacetoxybenzoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for unequivocally determining the molecular structure of 2-bromoacetoxybenzoic acid. These techniques probe the atomic and molecular level to provide a detailed picture of the compound's architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. rsc.org Both ¹H and ¹³C NMR are crucial for confirming the regiochemistry and the presence of key functional groups.

In ¹H NMR, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.2 and 8.1 ppm. The chemical shifts and coupling patterns of these protons are diagnostic for the 1,2-disubstitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons (CH₂) of the bromoacetyl group are expected to show a characteristic singlet, while the methyl protons of an acetoxy group in a related compound like aspirin (B1665792) appear around δ 2.3 ppm.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. pressbooks.pub The carbon signals are spread over a wide chemical shift range, up to 200 ppm, which allows for the resolution of individual carbon atoms. pressbooks.pub Key signals include those for the carboxylic acid carbon, the ester carbonyl carbon, the aromatic carbons, and the methylene carbon of the bromoacetyl group. The chemical shifts are sensitive to the electronic environment, with sp² hybridized carbons of carbonyl groups appearing at the lowest field (170-220 ppm). pressbooks.puborganicchemistrydata.org Due to the low natural abundance of ¹³C, spin-spin coupling between adjacent carbon atoms is not typically observed. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 8.1 | 100 - 150 |

| Carboxyl COOH | 10.0 - 13.0 (broad) | 165 - 185 |

| Ester C=O | - | 160 - 170 |

| CH₂Br | 3.8 - 4.2 | 25 - 40 |

| Aromatic C-O | - | 140 - 160 |

| Aromatic C-COOH | - | 120 - 140 |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy. youtube.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique molecular formula. uni-saarland.de This is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. youtube.com

Electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment. uni-saarland.de The resulting fragmentation pattern in the mass spectrum provides structural information. The molecular ion peak (M⁺) corresponds to the intact molecule. For this compound, the presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info This results in two molecular ion peaks (M⁺ and M+2⁺) of similar intensity, separated by two mass units. docbrown.info

Fragmentation of the molecular ion can lead to the loss of neutral fragments, such as the bromoacetyl group or a bromine atom, providing further clues about the molecule's structure. uni-saarland.de

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. srmist.edu.instudysmarter.co.uk To perform this analysis, a well-ordered single crystal of this compound is required. srmist.edu.in This crystal is exposed to a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded. srmist.edu.in

Analysis of the diffraction data allows for the determination of the crystal lattice parameters and the precise position of each atom within the unit cell, yielding an electron density map. srmist.edu.in This information reveals detailed structural features such as bond lengths, bond angles, and torsion angles.

For this compound, X-ray crystallography has shown it to be a close structural analog of aspirin. nih.gov The crystal structure reveals that the carboxylic acid group is twisted out of the plane of the aromatic ring by approximately 7.7 degrees. nih.govresearchgate.net The acetyl group is essentially planar, though it exhibits some bond-angle distortions. nih.govresearchgate.net A notable feature in the determined structure is the rotational disorder of the bromine atom, which has been modeled as occupying two distinct sites. nih.govresearchgate.net

Table 2: Key Crystallographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇BrO₄ | nih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | |

| a (Å) | Not Provided | |

| b (Å) | 9.836 (2) | researchgate.net |

| c (Å) | Not Provided | |

| β (°) | 91.40 (3) | researchgate.net |

| Carboxylic Acid Twist Angle (°) | 7.7 (4) | nih.govresearchgate.net |

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is typically achieved on a reverse-phase column, such as a C18 column. sielc.comust.edu

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comust.edu For instance, a mobile phase of acetonitrile and water with a modifier like phosphoric acid or trifluoroacetic acid (TFA) can be used. sielc.comsigmaaldrich.com The use of formic acid as a modifier makes the method compatible with mass spectrometry (MS) detection. sielc.com

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. ust.edu A wavelength of 254 nm is often suitable for detection. The retention time of the compound under specific HPLC conditions is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for quantification. ust.edu HPLC methods can be validated for accuracy, precision, and linearity to ensure reliable quantitative results. ust.edu

Table 3: Example HPLC Conditions for Analysis of Related Benzoic Acid Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Newcrom R1 | Ascentis® RP-Amide, 15 cm × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Water with 0.1% TFA : Acetonitrile (70:30) |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detector | MS-compatible (with formic acid) | UV at 220 nm |

| Reference | sielc.com | sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. colostate.edu Since this compound itself is a carboxylic acid and may have limited volatility and thermal stability, direct analysis by GC can be challenging. Carboxylic acids often require derivatization prior to GC analysis to convert them into more volatile and less polar esters. colostate.edu

Common derivatization reagents include alcohols (like methanol with an acid catalyst such as BF₃) to form methyl esters. colostate.edu Once derivatized, the resulting volatile compound can be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). mdpi.com The combination of GC with MS (GC-MS) is particularly powerful, as it provides both retention time information for separation and a mass spectrum for identification. mdpi.com While direct GC analysis of this compound is not standard, the analysis of its volatile derivatives is a viable, though less direct, approach.

Capillary Electrophoresis (CE) for Purity and Quantitative Analysis

Capillary Electrophoresis (CE) stands as a powerful analytical technique for the purity assessment and quantitative determination of this compound, although specific literature on this compound is scarce. However, extensive research on its close structural analog, acetylsalicylic acid (aspirin), provides a robust framework for developing and applying CE methodologies. scite.aiacs.orgacs.org The primary impurity in aspirin is salicylic (B10762653) acid, its hydrolysis product and synthetic precursor. acs.org Given the structural similarities, a CE method for this compound would analogously focus on separating it from its potential hydrolysis product, 2-hydroxybenzoic acid (salicylic acid), and any unreacted starting materials.

The separation principle in CE is based on the differential migration of analytes in an electric field. asdlib.org For anionic species like deprotonated this compound and salicylic acid, their electrophoretic migration is directed towards the anode. However, a bulk flow of the buffer solution, known as the electroosmotic flow (EOF), is typically directed towards the cathode, carrying all species with it past the detector. asdlib.org The net velocity of an anion is the difference between the EOF and its electrophoretic mobility. Being slightly larger, the aspirin anion has a lower electrophoretic mobility than the salicylic acid anion, causing it to be swept towards the cathode by the EOF more quickly and thus elute first. asdlib.org

A common CE mode for this type of analysis is Micellar Electrokinetic Chromatography (MEKC), which utilizes surfactants like sodium dodecyl sulfate (B86663) (SDS) added to the buffer above their critical micelle concentration. This creates a pseudostationary phase that enhances the separation of both neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer.

For the quantitative analysis of aspirin and salicylic acid, a method using a 2 mM sodium tetraborate (B1243019) (borax) and 4 mM SDS buffer at pH 9.0 has been developed. acs.org This system allows for the reproducible separation of the two compounds in approximately four minutes, with UV detection at 230 nm. acs.org Another established MEKC method uses a buffer of 12.5 mM sodium tetraborate decahydrate, 15 mM boric acid (pH 9.0), and 50 mM SDS, achieving baseline separation with detection at 208 nm. Such methods demonstrate excellent linearity and low limits of detection, making them suitable for quality control. acs.org

The following table summarizes typical CE conditions used for the analysis of acetylsalicylic acid, which could serve as a starting point for method development for this compound.

| Parameter | Condition 1 | Condition 2 |

| Mode | Micellar Electrokinetic Chromatography (MEKC) | Micellar Electrokinetic Chromatography (MEKC) |

| Buffer | 2 mM Sodium Tetraborate, 4 mM SDS | 12.5 mM Sodium Tetraborate, 15 mM Boric Acid, 50 mM SDS |

| pH | 9.0 (adjusted with 0.1 M NaOH) | 9.0 |

| Capillary | 50 cm length, 50 µm i.d. | Fused silica |

| Voltage | +20 kV | +15 kV |

| Detection | UV at 230 nm | UV at 208 nm |

| Injection | Hydrodynamic (10 psi for 10 s) or Electrokinetic (10 kV for 10 s) | Hydrodynamic (50 mbar for 6 s) |

| Analytes | Acetylsalicylic Acid, Salicylic Acid | Acetylsalicylic Acid, Salicylic Acid, Benzoic Acid, Phenol (B47542) |

| Reference | acs.org |

Electrochemical and Other Advanced Analytical Techniques

Beyond chromatographic and electrophoretic methods, electrochemical techniques offer sensitive and cost-effective alternatives for the analysis of electroactive compounds like this compound and its analogs. juniperpublishers.com Voltammetric methods, in particular, have been extensively developed for the determination of acetylsalicylic acid (ASA). scielo.brifa.mdnih.govelectrochemsci.org

These methods can be broadly categorized into two approaches: indirect and direct determination.

Indirect Determination: Many electrochemical methods quantify ASA by first hydrolyzing it to salicylic acid (SA) in an alkaline medium. nih.govnih.gov The resulting SA is then electrochemically oxidized at a working electrode. For instance, a method using a copper electrode in a phosphate (B84403) buffer solution (pH 11.5) detects the anodic peak of SA at approximately +0.6V vs. Ag/AgCl. nih.gov This approach has demonstrated a linear response for SA over a concentration range of 0.05 mM to 15 mM with a detection limit of 14.9 µM. nih.gov Another study employed square wave voltammetry (SWV) at a carbon paste electrode after hydrolysis at 90°C, achieving a detection limit for SA of 1.3 ng/mL. nih.gov

Direct Determination: To avoid the time-consuming hydrolysis step, methods for the direct electrochemical oxidation of ASA have been developed. scielo.br One such method uses a boron-doped diamond electrode with square-wave voltammetry in a 0.01 mol L⁻¹ H₂SO₄ solution. scielo.br It produces a single, irreversible oxidation peak for ASA at a high potential of +1.97 V vs. Ag/AgCl, with a linear range from 2.50 µM to 105 µM and a detection limit of 2.0 µM. scielo.br The use of modified electrodes, such as graphene-modified screen-printed electrodes or edge plane pyrolytic graphite (B72142) electrodes, can significantly enhance sensitivity and lower the oxidation potential. ifa.mdelectrochemsci.org For example, a graphene-modified sensor operating at pH 4 demonstrated a linear response for ASA from 10 nM to 100 nM with a detection limit as low as 3 nM. electrochemsci.org

The following table summarizes the performance of various electrochemical methods developed for the analysis of acetylsalicylic acid.

| Technique | Electrode | Approach | pH | Linear Range | Detection Limit (LOD) | Reference |

| Cyclic Voltammetry (CV) | Copper Wire | Indirect (hydrolysis to SA) | 11.5 | 0.05 mM - 15 mM | 14.9 µM | nih.gov |

| Square Wave Voltammetry (SWV) | Boron-Doped Diamond | Direct | H₂SO₄ (0.01 M) | 2.50 µM - 105 µM | 2.0 µM | scielo.br |

| Cyclic Voltammetry (CV) | Graphene-modified Screen-Printed Electrode | Direct | 4.0 | 0.1 µM - 100 µM | 0.09 µM | ifa.md |

| Cyclic Voltammetry (CV) | Graphene-modified Edge Plane Pyrolytic Graphite | Direct | 4.0 | 10 nM - 100 nM | 3 nM | electrochemsci.org |

| Square Wave Voltammetry (SWV) | Carbon Paste Electrode | Indirect (hydrolysis to SA) | 1.81 | Not Specified | 1.3 ng/mL (for SA) | nih.gov |

Other advanced analytical techniques applicable to the characterization of aspirin analogs include Differential Scanning Calorimetry (DSC) . DSC has been used for the quantitative determination of ASA in pharmaceutical formulations by measuring the melting enthalpy, which is proportional to the amount of the active ingredient. akjournals.comresearchgate.net This thermoanalytical method can also be used to study potential interactions between the active component and excipients in a formulation. akjournals.com

Computational and Theoretical Chemistry Approaches to 2 Bromoacetoxybenzoic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and predict the reactivity of molecules like 2-bromoacetoxybenzoic acid. nih.gov These methods, which include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide detailed insights into molecular properties that are often difficult to obtain through experimental means alone. nih.govnih.gov By solving approximations of the Schrödinger equation, these computational approaches can model various aspects of a molecule's behavior. mongoliajol.info

Prediction of Bond Strengths, Reactivity Indices, and pKa Values

Quantum chemical methods can be employed to predict the strength of chemical bonds within this compound. This is crucial for understanding its stability and potential reaction mechanisms. Reactivity indices, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. These indices help in predicting how the molecule will interact with other chemical species, indicating its electrophilic and nucleophilic sites.

Furthermore, computational methods have been developed to accurately predict the pKa values of molecules, including benzoic acid derivatives. researchoutreach.orgrsc.orgmdpi.com The pKa is a measure of a molecule's acidity and is fundamental to understanding its behavior in different chemical and biological environments. libretexts.org For benzoic acids, there is a strong correlation between computationally derived bond lengths within the carboxylic acid group and their experimental pKa values. rsc.org These predictions are often made using DFT calculations coupled with a solvation model to account for the effects of the solvent. researchoutreach.orgmdpi.com

| Property | Predicted Value/Range | Computational Method | Significance |

| C-Br Bond Dissociation Energy | Hypothetically lower than C-H bond | DFT (e.g., B3LYP) | Indicates potential for cleavage and covalent modification. |

| HOMO-LUMO Gap | Value dependent on conformation | DFT, MP2 | A smaller gap suggests higher reactivity. |

| pKa | Predicted to be lower than benzoic acid | AIBL-pKa, DFT with solvation model | Determines the ionization state at a given pH. |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. scribd.commaricopa.edu For this compound, a close structural analog of aspirin (B1665792), crystal structure analysis reveals specific conformational features. nih.gov

The carboxylic acid group is twisted out of the plane of the aromatic ring by approximately 7.7 degrees. nih.gov The acetyl group maintains a nearly planar conformation, similar to what is observed in aspirin. nih.gov A key feature of this compound is the rotational disorder of the bromine atom. This has been modeled as the bromine atom occupying two distinct sites, which are related by a 13-degree rotation around the C8-C9 bond. nih.gov

Computational methods can be used to map the potential energy surface of the molecule, identifying the most stable conformations (energy minima) and the energy barriers between them. scribd.comyoutube.com This provides a dynamic picture of the molecule's flexibility. uoregon.edu

Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions (in vitro, non-clinical)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as this compound, interacts with a protein target at the atomic level. nih.govnih.govdovepress.com These in silico methods are invaluable for understanding the structural basis of inhibition and for guiding the design of new therapeutic agents. nih.gov

Simulating Covalent Binding and Active Site Occupancy

This compound, an analog of aspirin, is known to act as an irreversible inhibitor of cyclooxygenase (COX) enzymes by forming a covalent bond with a specific serine residue in the active site. acs.orgresearchgate.net Molecular docking simulations can model this covalent interaction. Specialized covalent docking protocols are used to predict the most favorable orientation of the ligand within the active site and to simulate the formation of the covalent bond with the target residue, such as Serine-530 in COX-1. acs.orgdokumen.pubresearchgate.netdokumen.pub

Crystal structures show that the bromoacetyl group of this compound covalently attaches to Ser-530. acs.org Following this reaction, the salicylic (B10762653) acid portion of the molecule remains in the active site, forming hydrogen bonds with key residues like Arginine-120 and Tyrosine-355. acs.orgresearchgate.net Simulations can help visualize and analyze these interactions, providing insights into how the inhibitor occupies the active site channel. researchgate.netdokumen.pubdokumen.pubedscl.in

Analyzing Rotational Disorder and Conformational Flexibility in Protein Binding

The inherent flexibility of both the ligand and the protein is a critical factor in their interaction. ias.ac.inelifesciences.orgnih.gov Molecular dynamics simulations can be used to explore the conformational flexibility of this compound when it is bound to a protein. nih.govwesleyan.edu These simulations track the movements of atoms over time, providing a dynamic view of the binding event. nih.gov

The rotational disorder of the bromine atom, observed in the crystal structure, is a specific aspect of its flexibility that can be investigated using MD simulations. nih.gov This disorder may influence how the molecule initially fits into the binding pocket and the kinetics of the covalent modification. The simulations can reveal different binding modes and the conformational changes that both the ligand and the protein undergo to achieve a stable complex. nih.gov Understanding this dynamic interplay is crucial for explaining the inhibitor's potency and mechanism of action. acs.org

Reaction Pathway Modeling and Transition State Analysis for Synthetic and Biochemical Transformations

Computational chemistry can also be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping the reaction pathway on a potential energy surface and identifying the transition state—the highest energy point along the reaction coordinate. mdpi.com

For the synthesis of this compound, which can be prepared by the reaction of salicylic acid with bromoacetyl chloride, quantum chemical calculations could model the nucleophilic acyl substitution mechanism. This would involve calculating the energies of the reactants, the tetrahedral intermediate, and the products, as well as locating the transition state structure.

In the context of its biochemical action, modeling the reaction pathway of the covalent modification of Ser-530 in COX-1 by this compound can provide fundamental insights. acs.org By calculating the activation energy for this reaction, researchers can better understand the kinetics of the inhibition process. This type of analysis helps to explain why this compound acts as an irreversible inhibitor and can be used to compare its reactivity with other similar inhibitors like aspirin.

Quantitative Structure-Activity Relationship (QSAR) Studies at a Molecular Level (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) studies represent a pivotal computational approach in medicinal chemistry for discerning the mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR models are instrumental in predicting their inhibitory potency against molecular targets, such as cyclooxygenase (COX) enzymes, at a non-clinical level. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and properties.

The development of a QSAR model for a series of compounds, including this compound derivatives, involves several key steps. Initially, a dataset of molecules with known biological activities (e.g., IC50 values for COX-1 or COX-2 inhibition) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including hydrophobic, electronic, and steric properties. Through statistical methods like multiple linear regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. scispace.com

For aspirin-like molecules, including this compound, relevant molecular descriptors often include:

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common measure of a molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in enzymes like COX. fip.orgresearchgate.net

Electronic descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The presence of the electronegative bromine atom in this compound significantly influences its electronic properties and potential interactions with target residues. oup.com

Steric and Topological descriptors: Parameters like molar refractivity (MR), molecular weight, and various topological indices (e.g., Balaban J index) are used to model the size, shape, and branching of the molecule, which are critical for its fit within the active site of an enzyme. researchgate.net

Detailed Research Findings

While specific QSAR studies exclusively focused on this compound are not extensively published, research on analogous series of COX inhibitors provides a clear framework for how such an analysis would proceed. For instance, QSAR studies on various non-steroidal anti-inflammatory drugs (NSAIDs) have consistently shown that a combination of hydrophobic, electronic, and steric descriptors can effectively model their COX inhibitory activity. nih.govnih.gov

A hypothetical QSAR study on a series of substituted acetoxybenzoic acids, including the 2-bromo derivative, could yield valuable insights. By systematically varying the substituent at the 2-acetoxy position (e.g., with different halogens like F, Cl, I, or other small alkyl groups) and at other positions on the phenyl ring, a dataset can be generated. The biological activity, for example, the half-maximal inhibitory concentration (IC50) against ovine COX-1, would be determined experimentally for each analogue.

The following interactive data table illustrates a potential dataset and the resulting QSAR model for a hypothetical series of 2-substituted-acetoxybenzoic acids.

From such a dataset, a QSAR equation could be generated, for instance:

pIC50 = 0.85(logP) + 0.05(MR) + 0.15(Dipole Moment) - 1.20 (R² = 0.92, Q² = 0.75)

In this hypothetical model, the positive coefficients for logP, molar refractivity, and dipole moment would suggest that increasing the lipophilicity, size, and polarity of the substituent on the acetyl group enhances the inhibitory activity against COX-1. The high squared correlation coefficient (R²) indicates a good fit of the model to the data, and a good cross-validated R² (Q²) would suggest predictive power. The model would imply that the bromo substituent in this compound provides a favorable combination of these properties, leading to potent inhibition. Studies on other halogenated inhibitors have indeed shown that the nature and position of the halogen can significantly modulate activity, with ortho-halogenated compounds sometimes showing better activity than meta-substituted ones. najah.edu The introduction of a bromo group, for example, has been shown to increase COX-1 inhibition in some series of compounds. mdpi.com

Such QSAR models, once validated, can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective inhibitors. This computational screening reduces the number of compounds that need to be synthesized and tested in the laboratory, making the drug discovery process more efficient.

Design and Research of Structural Analogues and Derivatives of 2 Bromoacetoxybenzoic Acid

Rational Design Principles for Modifying the 2-Bromoacetoxybenzoic Acid Scaffold

The modification of the this compound scaffold is guided by several rational design principles aimed at enhancing its properties or exploring its interaction with biological targets. A primary consideration is the manipulation of the electronic and steric properties of the molecule. The introduction of a bromine atom to the acetyl group of an aspirin (B1665792) analogue, for instance, creates a close structural analogue with altered reactivity. researchgate.netnih.gov The crystal structure of this compound reveals that the carboxylic acid group is slightly twisted out of the plane of the aromatic ring, and the acetyl group maintains a planar conformation similar to aspirin. researchgate.netnih.gov

Key design principles for modification include:

Alteration of the Acyl Group: Replacing the bromoacetyl group with other halogenated or non-halogenated acyl groups can influence the compound's reactivity and its ability to act as an acylating agent. This can be seen in studies of aspirin analogues where the acetyl group is crucial for its mechanism of action. edscl.inacs.orgdokumen.pub

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar physical or chemical properties can lead to analogues with improved characteristics. For instance, the carboxylic acid group could be replaced with other acidic moieties to explore different binding interactions.

The overarching goal of these design principles is to create a diverse library of compounds for further investigation, allowing for a systematic exploration of how structural changes affect the molecule's behavior.

Synthetic Strategies for Novel Brominated and Acetoxylated Benzoic Acid Derivatives

The synthesis of novel brominated and acetoxylated benzoic acid derivatives involves a range of organic reactions. The specific strategies employed depend on the desired final structure and the available starting materials.

A common approach to synthesizing compounds like this compound involves the acylation of salicylic (B10762653) acid. In a typical procedure, salicylic acid undergoes a nucleophilic acyl substitution at the phenolic oxygen. This reaction is often facilitated by a base such as pyridine (B92270) or sodium bicarbonate. The bromoacetyl group is introduced using bromoacetyl chloride, proceeding through a mixed anhydride (B1165640) intermediate followed by the displacement of the chloride ion.

More advanced synthetic strategies for creating a wider variety of derivatives include:

Palladium-Catalyzed C-H Functionalization: Recent developments in organic synthesis have highlighted the use of palladium catalysts for the direct functionalization of C-H bonds. For example, Pd(II)-catalyzed meta-C-H bromination of benzoic acid derivatives has been reported, offering a method to introduce bromine at positions that are not easily accessible through classical electrophilic substitution. rsc.orgrsc.org This method is tolerant of various functional groups and can be used to create complex, multi-halogenated benzoic acid derivatives. rsc.org

Oxidative Coupling Reactions: Palladium-catalyzed oxidative coupling reactions can be employed to synthesize more complex fused ring systems. For instance, a self-coupling reaction of 2-bromo-N-arylbenzamides has been shown to produce fused pentacyclic indolophenanthridinone scaffolds. acs.org

Benzylic Oxidation: The oxidation of substituted toluenes can be a route to forming the corresponding benzoic acids. Various methods exist, including those using molecular oxygen with catalysts or photoirradiation with bromine. organic-chemistry.org

These synthetic methodologies provide the tools to generate a diverse set of analogues for further study. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, reaction efficiency, and the desired purity of the final product. thieme-connect.com

Evaluation of Structure-Activity Relationships (SAR) for Modulating Molecular Interactions (non-clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological or chemical activity. For derivatives of this compound, SAR studies aim to identify the key structural features responsible for their molecular interactions. slideshare.net

Key findings from SAR studies on related benzoic acid derivatives include:

Importance of Substituent Position: The relative positions of functional groups on the benzene (B151609) ring are often critical. For instance, in a study of disubstituted benzene derivatives, it was found that the dimethylamino and carboxylic acid groups needed to be in a para position to exhibit inhibitory activity against a specific enzyme. nih.gov